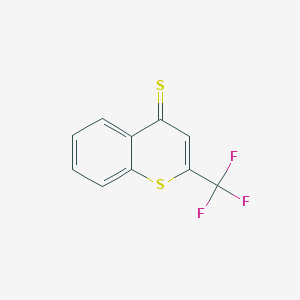

2-Trifluoromethyl-4H-thiochromene-4-thione

描述

Significance of Thiochromene Frameworks in Chemical Research

Thiochromenes, which are sulfur-containing heterocyclic compounds, are recognized as versatile scaffolds in medicinal chemistry and drug discovery. rsc.orgrsc.org Their significance stems from a broad range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-HIV properties. rsc.orgrsc.orgnih.gov The presence of the sulfur atom in the heterocyclic ring is crucial; it modifies the molecule's electronic distribution, enhances lipophilicity, and provides unique opportunities for chemical functionalization. rsc.org These characteristics can lead to improved physicochemical properties like membrane permeability and bioavailability, making thiochromene derivatives attractive for therapeutic development. rsc.org

The chemical reactivity of the thiochromene core allows for various synthetic transformations, including Michael additions, cycloadditions, and coupling reactions, enabling the creation of diverse molecular libraries for pharmaceutical research. rsc.orgrsc.org The ability of thiochromenes to interact with multiple biological targets makes them versatile platforms for drug design. rsc.orgnih.gov

Role of Trifluoromethyl Groups in Modulating Electronic and Reactivity Profiles within Heterocycles

The trifluoromethyl (CF₃) group is a key functional group in the fields of medicinal chemistry, agrochemicals, and materials science. nih.govbohrium.comrsc.org Its incorporation into heterocyclic compounds dramatically alters their properties. The CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, which significantly impacts the electronic nature of the heterocyclic ring. mdpi.comresearchgate.netnih.gov

Key effects of the trifluoromethyl group include:

Enhanced Lipophilicity : The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.govmdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation and increasing the half-life of drug candidates. rsc.orgmdpi.com

Binding Affinity : The unique steric and electronic properties of the CF₃ group can lead to stronger and more specific interactions with biological targets. mdpi.com

Reactivity Modification : The electron-withdrawing nature of the CF₃ group influences the reactivity of the heterocycle. For instance, the trifluoromethyl radical (•CF₃) is known to act as an electrophilic species in reactions with heterocycles, in contrast to the nucleophilic character of the difluoromethyl radical (•CF₂H). nih.gov

The introduction of a trifluoromethyl group is a well-established strategy for fine-tuning the physicochemical and biological properties of parent molecules to enhance their efficacy. nih.govbohrium.com

Table 1: Comparative Properties of Key Functional Groups This table is generated based on information from the text and general chemical principles.

| Property | Methyl Group (-CH₃) | Chlorine Atom (-Cl) | Trifluoromethyl Group (-CF₃) |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Electron-withdrawing (inductive), weakly deactivating | Strongly electron-withdrawing (inductive) |

| Lipophilicity (Hansch π) | +0.56 | +0.71 | +0.88 mdpi.com |

| Steric Size (van der Waals) | Similar to Cl | Bioisostere for -CF₃ mdpi.com | Bulkier than methyl mdpi.com |

| Metabolic Stability | Susceptible to oxidation | Generally stable | Highly stable mdpi.com |

Historical Context and Evolution of 4H-Thiochromene Chemistry

The chemistry of thiochromenes and their derivatives has evolved as a significant branch of heterocyclic chemistry, although it has been explored less extensively than their oxygen-containing counterparts, the chromenes. rsc.orgbenthambooks.com The synthesis of the 4H-thiochromene scaffold has been achieved through various chemical reactions.

Early and common synthetic routes often involved the cyclization of sulfur-containing precursors. rsc.org Over time, more sophisticated methods have been developed, including:

Cyclization Reactions : Methods such as the intramolecular cyclization of haloarenes with thieno-fused thiodiketones catalyzed by palladium have been reported. rsc.org

Michael Addition : Organocatalytic Michael addition reactions using substrates like mercaptobenzaldehyde have been employed to achieve high enantioselectivity. rsc.org

Diels-Alder Reactions : Thia-Diels-Alder protocols have been devised for the synthesis of novel 4H-thiochromenes. rsc.org

Coupling Reactions : Palladium-catalyzed coupling reactions of aryl halides and thiols are important for building the thiochromene framework. rsc.org

The development of multicomponent reactions has also provided efficient pathways to construct complex thiochromene derivatives in a single step. nih.gov Despite these advances, the synthesis of thiochromenes remains an area with opportunities for new methodological development. rsc.org

Current Research Gaps and Motivations for Comprehensive Investigation of 2-Trifluoromethyl-4H-thiochromene-4-thione

While the synthesis and some reactivity of this compound have been documented, there remain significant gaps in the understanding of this specific compound. cedia.edu.ecresearchgate.net The primary motivation for a more comprehensive investigation lies in the synergistic potential of its constituent parts: the biologically active thiochromene scaffold and the property-enhancing trifluoromethyl group.

Identified Research Gaps:

Limited Biological Screening : Despite the known pharmacological potential of thiochromenes, there is a lack of extensive research into the specific biological activities of this compound. rsc.orgrsc.org Its potential as an anticancer, antibacterial, or antioxidant agent is largely unexplored.

Underdeveloped Synthetic Diversity : While a synthetic route exists, the exploration of alternative, more efficient, or stereoselective synthetic methodologies is limited. cedia.edu.ecresearchgate.net Developing a wider range of derivatives from this core structure is a key area for future work.

Physicochemical Characterization : A thorough characterization of its physicochemical properties, which are critical for applications in materials science and medicinal chemistry, is not widely available.

Mechanistic Studies : Detailed mechanistic studies of its reactions, such as its interaction with aromatic amines and hydrazines at the C(4) position, could provide deeper insights into its reactivity profile. cedia.edu.ecresearchgate.net

The combination of a privileged thiochromene scaffold with a trifluoromethyl group suggests that this compound could be a valuable building block for the development of new therapeutic agents and advanced materials, providing a strong motivation for further research. rsc.orgrsc.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Trifluoromethyl-4H-thiochromen-4-one |

| Phosphorus pentasulfide |

| 4-oxo-2-trifluoromethyl-4H-thiochromene 1,1-dioxide |

| 2-trifluoromethyl-4H-thiochromen-4-ol |

| cis-2-(trifluoromethyl)thiochroman-4-ol |

| 3(5)-(2-mercaptophenyl)-5(3)-trifluoromethylpyrazole |

| 2-Aryl-4H-thiochromen-4-one |

| 2-sulfinyl-thiochromones |

| arylboronic acids |

| 4-Hydroxy-2H-chromene-2-thione |

| 4-Hydroxy-2H-thiochromene-2-thione |

| 2-(Trifluoromethyl)-4H-thiochromene-1,1,4-trione |

| 2-(trifluoromethyl) chromenes |

Structure

3D Structure

属性

分子式 |

C10H5F3S2 |

|---|---|

分子量 |

246.3 g/mol |

IUPAC 名称 |

2-(trifluoromethyl)thiochromene-4-thione |

InChI |

InChI=1S/C10H5F3S2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H |

InChI 键 |

JYMVBUVOIUAHQL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=S)C=C(S2)C(F)(F)F |

产品来源 |

United States |

Synthetic Methodologies for 2 Trifluoromethyl 4h Thiochromene 4 Thione and Its Analogues

Direct Thionation Approaches for 2-Trifluoromethyl-4H-thiochromen-4-one Precursors

A common and direct method for the synthesis of 2-trifluoromethyl-4H-thiochromene-4-thione involves the thionation of its corresponding ketone precursor, 2-trifluoromethyl-4H-thiochromen-4-one. This transformation is typically achieved using specialized thionating agents.

Phosphorus Pentasulfide (P2S5)-Mediated Thionation

Phosphorus pentasulfide (P₂S₅) is a well-established reagent for the conversion of carbonyl compounds to thiocarbonyls. The reaction of 2-trifluoromethyl-4H-thiochromen-4-one with P₂S₅ directly yields this compound. researchgate.netwikipedia.org This method is a foundational technique in the synthesis of this class of compounds. While effective, reactions involving P₂S₅ often require elevated temperatures and careful handling due to the reagent's reactivity and the potential for side reactions. wikipedia.org

Lawesson's Reagent and Davy's Reagent in Thionation of Related Systems

More modern and often milder alternatives to P₂S₅ include Lawesson's reagent and Davy's reagent. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent for a variety of carbonyl compounds, including ketones, esters, and amides, offering good yields under relatively mild conditions. wikipedia.orgsigmaaldrich.com Its mechanism involves the formation of a reactive dithiophosphine ylide. researchgate.net The thionation of chromones and flavones, which are structurally similar to thiochromenones, has been successfully achieved using Lawesson's reagent, suggesting its applicability to the synthesis of this compound. uzh.ch Optimization studies on thionation reactions with Lawesson's reagent have shown that the choice of solvent and the use of additives can significantly influence the reaction yield and duration. chemicalbook.com For instance, conducting the reaction in THF at room temperature can be effective, provided the reagent is fully dissolved. google.com

Davy's reagents, such as 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, are another class of thionating agents. researchgate.net They are noted to have complementary reactivity to Lawesson's reagent in some cases. For example, Davy's reagent has shown particular efficacy in the thionation of certain amides where Lawesson's reagent may be less effective. chemicalbook.com The synthesis of Davy's reagent can be achieved by reacting a thiol with P₄S₁₀. wikipedia.org While direct application on 2-trifluoromethyl-4H-thiochromen-4-one is not extensively documented, its known reactivity suggests it as a viable, alternative thionating agent.

| Reagent | Precursor | Product | Conditions | Yield | Reference |

| P₂S₅ | 2-Trifluoromethyl-4H-thiochromen-4-one | This compound | Not specified | Not specified | researchgate.netwikipedia.org |

| Lawesson's Reagent | Amide | Thioamide | THF, rt, 30 min | 86% | google.com |

| Lawesson's Reagent | Porpholactone | Porphothiolactone | Toluene, Et₃N, 35 °C, 45 min | up to 82% | researchgate.netchemicalbook.com |

| Davy's Reagent | N,2-dimethyl-N-phenylpropanamide | N,2-dimethyl-N-phenylpropanethioamide | Toluene/pyridine, reflux, 15h | 70% | chemicalbook.com |

Cyclization Reactions for the Formation of 2-Trifluoromethyl-4H-thiochromen-4-one Scaffolds

The synthesis of the precursor, 2-trifluoromethyl-4H-thiochromen-4-one, is a critical step. Cyclization reactions provide a powerful means to construct the core thiochromene ring system.

Condensation of 2-Mercaptophenyl Ketones with Trifluoroacetic Anhydride (B1165640)

A highly effective method for the synthesis of 2-(trifluoromethyl)-4H-thiochromen-4-ones involves the reaction of alkyl 2-mercaptophenyl ketones with trifluoroacetic anhydride in the presence of a base like triethylamine. This reaction proceeds via a modified Baker-Venkataraman rearrangement. The process is believed to involve the formation of an intermediate that subsequently cyclizes to form the desired thiochromenone scaffold. This approach is valuable for introducing the trifluoromethyl group at the 2-position of the thiochromene ring.

Exploration of General Thiochromene and Chromene Synthesis Strategies Applicable to this compound

Broader synthetic strategies for chromenes and thiochromenes can also be adapted for the synthesis of the target compound and its analogues.

Michael Addition Approaches to Thiochromene Ring Systems

The Michael addition reaction is a versatile tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of thiochromene synthesis, the conjugate addition of a thiol to an appropriate α,β-unsaturated carbonyl compound can be a key step. Specifically, the intramolecular Michael addition of a thiophenol derivative onto an α,β-unsaturated system can lead to the formation of the thiochromene ring. researchgate.net

This strategy involves the initial formation of a thiophenol with a side chain containing an activated double bond. Subsequent base- or catalyst-induced intramolecular 1,4-addition of the thiol group across the double bond results in the cyclized thiochromene product. The use of chiral organocatalysts can, in some cases, induce stereoselectivity in the Michael addition, leading to the formation of chiral thiochromenes. The reaction of thiophenols with α,β-unsaturated enones, often catalyzed by organocatalysts, has been studied in various solvents, including ionic liquids.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| Thiophenol | Chalcone | 3-Thio-1,3-diphenylpropan-1-one | L-proline or Cinchonine in CH₂Cl₂ | |

| Thiol | α,β-unsaturated carbonyl | Thioether | Catalyst-free in water | |

| In situ generated α,β-unsaturated aldehyde sugar derivative | Thiophenol moiety | 2,3-substituted thiochromene | Intramolecular tandem thio-Michael addition | researchgate.net |

Cycloaddition Reactions in the Construction of Sulfur-Containing Heterocycles

Cycloaddition reactions represent a powerful tool for the construction of heterocyclic systems, including those containing sulfur. organic-chemistry.org These reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are often characterized by high atom economy and stereoselectivity. organic-chemistry.org In the context of sulfur-containing heterocycles like thiochromenes, various cycloaddition strategies have been explored.

One notable approach involves the use of thioisatins and alkynes to achieve regioselective synthesis of thiochromene derivatives. rsc.orgnih.gov The Diels-Alder reaction, a classic [4+2] cycloaddition, can also be employed, with the use of chiral substrates and catalysts enhancing both yield and selectivity, thereby expanding the diversity of accessible thiochromene compounds. rsc.orgnih.govrsc.org

Furthermore, metal-catalyzed cycloadditions provide a route to various sulfur heterocycles. For instance, the reaction of sulfur-containing heterocumulenes, such as carbon disulfide, with cyclopropenones in the presence of a nickel tetracarbonyl catalyst can yield spiro heterocyclic compounds. clockss.org Similarly, [3+2] cycloaddition reactions of cyclopropenone derivatives with elemental sulfur, under mild conditions, can produce 1,2-disulfur heterocycles with excellent atom economy. organic-chemistry.org While not directly yielding the this compound skeleton, these methods showcase the versatility of cycloaddition reactions in building the fundamental sulfur-containing ring systems that are central to this class of compounds.

Table 1: Examples of Cycloaddition Reactions in Sulfur Heterocycle Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Diphenylcyclopropenone, Carbon Disulfide | Nickel Tetracarbonyl | Spiro Heterocyclic Compound | clockss.org |

| Thioisatins, Alkynes | Not specified | Thiochromene Derivatives | rsc.orgnih.gov |

Ring-Opening and Ring-Closing Metathesis Strategies for Thiochromene Derivatives

Ring-closing metathesis (RCM) has emerged as a highly efficient and practical method for synthesizing a wide array of unsaturated rings, including thiochromene derivatives. acs.orgwikipedia.org This reaction involves the intramolecular metathesis of a diene, typically catalyzed by ruthenium complexes like the Grubbs catalysts, to form a cyclic alkene and a small volatile byproduct, usually ethylene. wikipedia.orgorganic-chemistry.org The functional group tolerance of modern ruthenium catalysts makes RCM a versatile tool for complex molecule synthesis. wikipedia.orgorganic-chemistry.org

The synthesis of thiochromene derivatives via RCM typically starts with a suitably substituted aromatic thiol, which is allylated to introduce the necessary terminal alkene functionalities. The resulting diene precursor then undergoes intramolecular cyclization promoted by a ruthenium catalyst to furnish the thiochromene ring system. This strategy has been successfully applied to the synthesis of various chromene and thiochromene derivatives. acs.org

Conversely, ring-opening reactions can also be utilized. For example, thiochromenes can be synthesized through ring-opening reactions involving epoxides or aziridines, often controlled by specific catalysts and solvents. rsc.orgnih.govrsc.org

Table 2: Ring-Closing Metathesis for Heterocycle Synthesis

| Catalyst Type | Substrate Type | Product | Key Feature | Reference |

|---|---|---|---|---|

| Grubbs Catalyst (Ru-based) | Diallylated amines | Pyrrolines | Efficient cyclization | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions in Thiochromene Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. umb.eduresearchgate.net These methods are widely used for the synthesis of thiochromenes, leveraging catalysts based on metals like palladium and copper. rsc.orgmdpi.com

Palladium catalysts are particularly prominent in the synthesis of thiochromenes, facilitating reactions such as the coupling of aryl halides with thiols. rsc.orgnih.govrsc.org The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another powerful palladium-catalyzed method that can be adapted for building the thiochromene scaffold. umb.edumdpi.com Similarly, the Heck reaction, involving the coupling of an aryl halide with an alkene, and the Suzuki-Miyaura coupling, which uses boronic acids, are also employed in the synthesis of complex heterocyclic systems. researchgate.netmdpi.com

A specific protocol for thiochromene synthesis involves the use of a copper catalyst to form a complex that undergoes redox reactions to generate a 2-imino-benzothietane intermediate. This intermediate then undergoes ring-opening and nucleophilic attack to yield the final thiochromene product. rsc.org These transition metal-catalyzed reactions offer high efficiency and functional group tolerance, making them valuable for the synthesis of complex molecules like this compound. mdpi.com

Synthetic Routes to Trifluoromethylated Chromenes and Thiochromenes

The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and chemical properties of a molecule. researchgate.net A direct synthetic route to 2-(trifluoromethyl)-4H-thiochromen-4-ones, the immediate precursor to the target thione, has been developed. researchgate.net This method involves the reaction of alkyl 2-mercaptophenyl ketones with trifluoroacetic anhydride in the presence of triethylamine. researchgate.net The resulting 2-(trifluoromethyl)-4H-thiochromen-4-one can then be converted to the corresponding this compound by treatment with a thionating agent such as phosphorus pentasulfide (P2S5). cedia.edu.ec

Cyclization of o-Isopropenylphenols with Trifluoroacetic Anhydride for Trifluoromethylated Chromenes

A notable method for the synthesis of 2-trifluoromethyl chromenes involves the cyclization of o-isopropenylphenols with trifluoroacetic anhydride. rsc.org This reaction proceeds through a sequential trifluoroacetylation and a double carbonyl-ene reaction, followed by an elimination step. rsc.org This methodology demonstrates good tolerance for various functional groups. rsc.org While this specific protocol is for the synthesis of chromenes (the oxygen analogues of thiochromenes), the underlying chemical principles could potentially be adapted for the synthesis of trifluoromethylated thiochromenes by using the corresponding o-isopropenylthiophenols as starting materials.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, efficient, and safe. nih.govchemrevlett.com In the context of synthesizing this compound, several green strategies can be envisioned. One approach involves the use of high-pressure Q-tube reactors, which have been shown to be superior to conventional heating for the synthesis of related thiochromeno[4,3-b]pyridine derivatives. nih.gov This method is noted for its safety, broad substrate scope, simple work-up, and high atom economy. nih.gov

Another key aspect of green chemistry is the use of environmentally friendly solvents, with water being an ideal choice. nih.gov While many organic reactions require organic solvents, developing synthetic routes that can be performed in water is a major goal. For example, eco-friendly aqueous approaches have been successfully used for carbon-carbon bond formation in the synthesis of other heterocyclic compounds. nih.gov Applying these principles, the synthesis of this compound could potentially be made greener by exploring water-based reaction conditions or using high-pressure, catalyst-driven processes to reduce energy consumption and waste generation.

Table 3: Mentioned Chemical Compounds

| Compound Name | Structure |

|---|---|

| This compound | Not available |

| Nickel tetracarbonyl | Ni(CO)4 |

| Carbon disulfide | CS2 |

| Thioisatin | Not available |

| Grubbs catalysts | Not available |

| Palladium | Pd |

| Copper | Cu |

| Trifluoroacetic anhydride | (CF3CO)2O |

| Triethylamine | (C2H5)3N |

| 2-(Trifluoromethyl)-4H-thiochromen-4-one | Not available |

| Phosphorus pentasulfide | P2S5 |

| o-Isopropenylphenol | Not available |

Reactivity and Mechanistic Investigations of 2 Trifluoromethyl 4h Thiochromene 4 Thione

Transformations at the C(4) Thione Moiety

The thiocarbonyl group at the C(4) position of the 2-trifluoromethyl-4H-thiochromene-4-thione scaffold is a focal point for a variety of chemical transformations. Its inherent reactivity allows for nucleophilic additions and reductions, providing pathways to a diverse range of functionalized thiochromene derivatives.

Nucleophilic Additions with Aromatic Amines and Hydrazine (B178648) Derivatives

The carbon atom of the C(4) thione moiety is electrophilic and readily undergoes attack by nitrogen-based nucleophiles. This reactivity has been exploited to synthesize various derivatives through the formation of new carbon-nitrogen bonds.

Research has shown that this compound reacts with several nitrogen nucleophiles at the C(4) position of the thiochromene ring. researchgate.netcedia.edu.ec The reaction with aromatic amines results in the formation of the corresponding anils (a type of imine). researchgate.netcedia.edu.ec When treated with hydrazine hydrate (B1144303), the corresponding azine is formed, while reactions with phenylhydrazine (B124118) yield hydrazones. researchgate.netcedia.edu.ec Furthermore, treatment with hydroxylamine (B1172632) leads to the creation of the respective oxime of the thiochromone (B8434766) core. researchgate.netcedia.edu.ec

Table 1: Products of Nucleophilic Addition at the C(4) Position

| Nucleophilic Reactant | Resulting Product Class |

|---|---|

| Aromatic Amines | Anils |

| Hydrazine Hydrate | Azine |

| Phenylhydrazine | Hydrazones |

The reactions of nucleophiles with this compound are highly regioselective. The nucleophilic attack occurs specifically at the C(4) carbon atom. researchgate.netcedia.edu.ec This selectivity is attributed to the electrophilic character of the thiocarbonyl carbon, which makes it the most susceptible site for attack within the molecule under these reaction conditions. This predictable reactivity allows for the specific functionalization of the C(4) position without altering other parts of the molecule.

Reductions of the Thione Group

The thione group is susceptible to reduction, which can be controlled to yield different products, including the corresponding alcohol or the fully saturated thiochromanol. While studies have detailed the reduction of the analogous ketone (2-trifluoromethyl-4H-thiochromen-4-one), this reactivity is indicative of the pathways available for the thione derivative. researchgate.netcedia.edu.ec

The selective reduction of the carbonyl group in the closely related compound, 2-trifluoromethyl-4H-thiochromen-4-one, to the secondary alcohol 2-trifluoromethyl-4H-thiochromen-4-ol has been successfully achieved using sodium borohydride (B1222165) (NaBH4). researchgate.netcedia.edu.ec This transformation highlights a method for accessing C(4)-hydroxylated thiochromene derivatives, which can serve as valuable intermediates for further synthesis.

Under specific conditions, the reduction of 2-trifluoromethyl-4H-thiochromen-4-one with NaBH4 can proceed further, leading to the saturation of the heterocyclic ring to yield cis-2-(trifluoromethyl)thiochroman-4-ol. researchgate.netcedia.edu.ec This demonstrates that both the C(4) functional group and the double bond in the heterocyclic ring can be reduced, providing a route to the saturated thiochroman (B1618051) scaffold. researchgate.netcedia.edu.ec

Oxidative Transformations of the Thiochromene Corenih.govresearchgate.net

The sulfur atom within the thiochromene heterocyclic system is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These transformations are typically carried out on the more stable oxygen analog, 2-trifluoromethyl-4H-thiochromen-4-one, before converting the carbonyl group to the thione.

Oxidation to Sulfoxides and Sulfones of 2-Trifluoromethyl-4H-thiochromene-4-one Derivativesnih.govresearchgate.net

The oxidation of 4H-1-benzothiopyran-4-ones (thiochromones) can be achieved using various oxidizing agents, yielding either the corresponding sulfoxides (1-oxides) or sulfones (1,1-dioxides). nih.gov The final product is often dependent on the stoichiometry of the oxidant used. For instance, the oxidation of 2-trifluoromethyl-4H-thiochromen-4-one with hydrogen peroxide in acetic acid directly yields the 4-oxo-2-trifluoromethyl-4H-thiochromene 1,1-dioxide (sulfone). researchgate.net

The use of dimethyldioxirane (B1199080) (DMD) allows for a more controlled oxidation. nih.gov By adjusting the amount of DMD, it is possible to selectively produce either the sulfoxide (B87167) or the sulfone from thiochromanone precursors. nih.gov This control is crucial for synthesizing specific derivatives for further reactivity studies.

Table 1: Oxidation Products of 2-Trifluoromethyl-4H-thiochromen-4-one This table is generated based on data for the general class of thiochromones and specific data for the trifluoromethyl derivative.

| Starting Material | Oxidizing Agent | Product(s) | Citation |

| 2-Trifluoromethyl-4H-thiochromen-4-one | Hydrogen Peroxide / Acetic Acid | 4-oxo-2-trifluoromethyl-4H-thiochromene 1,1-dioxide | researchgate.net |

| Thiochromones (general) | Dimethyldioxirane (DMD) | Sulfoxides and/or Sulfones | nih.gov |

Chemo- and Diastereoselectivity in Oxidation Processesnih.gov

Studies on the oxidation of thiochromones and their reduced analogs (thiochromanones) have revealed interesting aspects of selectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the oxidation of thiochromones, the sulfur atom is preferentially oxidized over the carbon-carbon double bond of the heterocyclic ring.

A notable finding in the DMD oxidation of 4H-1-thiochromones is an unusual reactivity pattern where the intermediate sulfoxides are more reactive towards the electrophilic oxidant than the initial sulfides. nih.gov This contrasts with typical sulfide (B99878) oxidations where the first oxidation to sulfoxide is faster than the subsequent oxidation to sulfone. This anomaly is explained by a "transannular stabilization" of the transition state during the formation of the sulfone, a phenomenon influenced by favorable conformational effects within the sulfoxide intermediate. nih.gov

Regarding diastereoselectivity, the oxidation of thiochromanones with a substituent at the C-2 position (like the trifluoromethyl group) with DMD has shown low diastereoselectivity. nih.gov This suggests that the steric bulk at the C-2 position provides little differentiation for the approach of the oxidizing agent to the sulfur atom. nih.gov

Reactions Involving the Trifluoromethyl Group and its Influence on Reactivitynih.govnih.govlibretexts.org

The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's chemical properties due to its unique electronic and steric characteristics.

Reactions with Organometallic Reagents (e.g., Ruppert's Reagent)nih.govlibretexts.orgorganic-chemistry.org

Organometallic reagents are fundamental tools for forming carbon-carbon bonds. In the context of α,β-unsaturated systems like this compound, nucleophilic attack can generally occur via two main pathways: 1,2-addition to the thiocarbonyl group or 1,4-conjugate addition to the β-carbon. libretexts.org

While direct experimental data on the reaction of Ruppert's reagent (Trifluoromethyl)trimethylsilane, TMSCF3) with this compound is not specified in the provided sources, its behavior can be predicted based on established principles. Ruppert's reagent serves as a source of a nucleophilic trifluoromethyl anion (CF3-). nih.govorganic-chemistry.org Given the high polarization of the thiocarbonyl (C=S) bond, it is expected that such a nucleophile would preferentially attack the electrophilic carbon atom of the C=S group in a 1,2-addition fashion. Strong, hard nucleophiles like Grignard reagents typically favor 1,2-addition, and the CF3- anion generated from Ruppert's reagent would likely follow this pattern. libretexts.org

Electronic and Steric Effects of the Trifluoromethyl Moiety on Reaction Pathwaysnih.gov

The trifluoromethyl group exerts a profound influence on the reactivity of the thiochromene system primarily through its potent electronic effects.

Electronic Effects: The -CF3 group is one of the strongest electron-withdrawing groups used in medicinal chemistry. nih.gov This is due to the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) deactivates the attached aromatic ring towards electrophilic substitution while simultaneously activating the pyran ring's C=C double bond for nucleophilic attack. The presence of the -CF3 group can therefore direct incoming nucleophiles away from the benzene (B151609) ring and towards the heterocyclic portion of the molecule.

Steric Effects: The trifluoromethyl group is sterically more demanding than a hydrogen or methyl group. This steric bulk can influence reaction selectivity by hindering the approach of reagents from one face of the molecule, potentially leading to higher diastereoselectivity in reactions at adjacent centers. researchgate.net

Table 2: Influence of the Trifluoromethyl Group on Reactivity

| Property | Effect | Consequence on Reactivity | Citation |

| Electronic | Strong electron-withdrawing (-I effect) | Deactivates benzene ring to electrophilic attack; Activates C=C bond to nucleophilic attack. | nih.gov |

| Steric | Significant bulk | Can hinder the approach of reagents, influencing stereochemical outcomes. | researchgate.net |

| Physicochemical | Increases lipophilicity | Affects solubility and interactions with nonpolar environments. | nih.gov |

Cycloaddition Chemistry of 2-Trifluoromethyl-4H-thiochromene-4-thionenih.govrsc.org

Cycloaddition reactions are powerful methods for constructing cyclic molecular architectures in a single step. nih.gov The structure of this compound contains two key functionalities that can participate in cycloaddition reactions: the α,β-unsaturated ketone system within the heterocyclic ring and the thiocarbonyl (C=S) double bond.

The electron-deficient C=C double bond, activated by both the adjacent thiocarbonyl and the C-2 trifluoromethyl group, can act as a dienophile in [4+2] Diels-Alder reactions. It would react with electron-rich dienes to form polycyclic adducts.

Furthermore, the thiocarbonyl group itself can participate as a "heterodienophile" in hetero-Diels-Alder reactions. Its reaction with a 1,3-diene would lead to the formation of a six-membered sulfur-containing ring. Additionally, related trifluoromethylated synthons are known to participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, suggesting that the thione could potentially react with 1,3-dipoles to generate spirocyclic thiazole (B1198619) derivatives or other related structures. rsc.org These potential cycloaddition pathways offer versatile routes for expanding the molecular complexity of the thiochromene scaffold.

Diels-Alder Reactions (Thio-Diels-Alder) as Dienophiles or Dienes

No published studies were identified that specifically describe the participation of this compound in Diels-Alder reactions, either as a dienophile reacting with a diene or as a diene reacting with a dienophile.

[3+2] Cycloaddition Pathways

There is a lack of available literature detailing the involvement of this compound in [3+2] cycloaddition reactions.

Mechanistic Elucidation of Divergent Reaction Outcomes

Without specific examples of divergent reaction outcomes for the cycloaddition reactions of this compound, this section cannot be developed.

Identification of Reaction Intermediates

The identification of reaction intermediates is contingent on the study of specific reactions. As no such studies for the requested cycloadditions have been found, this subsection cannot be addressed.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Trifluoromethyl 4h Thiochromene 4 Thione

Single-Crystal X-ray Diffraction for Defining Solid-State Molecular Architecture and Conformation

Despite extensive searches of crystallographic databases, a single-crystal X-ray diffraction study for 2-Trifluoromethyl-4H-thiochromene-4-thione has not been publicly reported. Consequently, precise, experimentally determined data on its bond lengths, bond angles, and torsional angles are not available. This information is crucial for a definitive understanding of the molecule's three-dimensional structure and conformation in the solid state.

Without a crystallographic information file (CIF), it is not possible to provide a table of selected bond lengths and angles for this compound. Such data is foundational for detailed structural analysis and is typically generated from the refinement of single-crystal X-ray diffraction data.

A Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a crystal structure from X-ray diffraction. As no such data has been found for this compound, a Hirshfeld surface analysis and a detailed discussion of its crystal packing and intermolecular interactions cannot be performed.

Electronic Absorption and Emission Properties and Chromophoric Analysis

Detailed experimental data on the electronic absorption (UV-Vis) and emission (fluorescence or phosphorescence) properties of this compound are not available in the surveyed literature. While general characteristics of the thiochromone (B8434766) chromophore have been noted, specific absorption maxima (λmax), molar absorptivity coefficients (ε), emission maxima, and quantum yields for the title compound have not been published. A thorough chromophoric analysis, which would involve correlating the electronic transitions with the molecular structure, is therefore not feasible.

Computational and Theoretical Investigations of 2 Trifluoromethyl 4h Thiochromene 4 Thione

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity. For 2-Trifluoromethyl-4H-thiochromene-4-thione, such calculations reveal the influence of its unique combination of a thiochromene core, a thione group, and an electron-withdrawing trifluoromethyl group.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This is achieved by calculating the molecule's total electronic energy for different atomic arrangements and finding the structure with the minimum energy. For this compound, a DFT study, likely using a basis set such as 6-311G(d,p), would establish precise bond lengths and angles. researchgate.net These calculations would confirm the planarity of the thiochromene ring system and the spatial orientation of the trifluoromethyl group.

The total energy calculated through DFT is a critical piece of data, representing the molecule's thermodynamic stability. Below is an illustrative table of the type of energy data that would be obtained from such a calculation.

Illustrative Data Table 1: DFT-Calculated Thermodynamic Properties This table presents hypothetical data to illustrate the typical output of DFT calculations for a molecule like this compound.

| Parameter | Illustrative Value | Unit |

| Total Energy | -1205.753 | Hartrees |

| Zero-point vibrational energy | 98.45 | kcal/mol |

| Enthalpy | -1205.591 | Hartrees |

| Gibbs Free Energy | -1205.645 | Hartrees |

This data is crucial for comparing the stability of different isomers and for calculating the energy changes that occur during a chemical reaction.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule can be easily excited, indicating high reactivity. Conversely, a large gap points to higher stability and lower reactivity. For this compound, the electron-withdrawing trifluoromethyl group and the thione group would be expected to lower the energy of the LUMO, potentially resulting in a relatively small HOMO-LUMO gap and enhanced reactivity.

Illustrative Data Table 2: Frontier Molecular Orbital Energies This table presents hypothetical data based on typical values for related organic compounds to illustrate the output of an FMO analysis.

| Orbital | Illustrative Energy | Unit |

| HOMO | -6.85 | eV |

| LUMO | -3.15 | eV |

| HOMO-LUMO Gap | 3.70 | eV |

This analysis helps predict how the molecule will interact with other reagents. For instance, its susceptibility to nucleophilic attack can be inferred from the energy and location of its LUMO.

The distribution of electrons within a molecule is rarely uniform. A Molecular Electrostatic Potential (MESP) map is a visual tool derived from quantum calculations that illustrates the charge distribution on the molecule's surface. researchgate.netresearchgate.net On an MESP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MESP would likely show a significant negative potential around the highly electronegative sulfur atom of the thione group (C=S) and the fluorine atoms of the trifluoromethyl group. Conversely, the carbon atom of the thione group would exhibit a positive potential, marking it as a primary site for nucleophilic attack. This is consistent with the known reactivity of the compound at the C(4) position. cedia.edu.ecresearchgate.net

Illustrative Data Table 3: Mulliken Atomic Charges This table presents hypothetical atomic charges to illustrate how electron density is distributed across key atoms in the molecule.

| Atom | Illustrative Mulliken Charge (e) |

| S (of Thione C=S) | -0.45 |

| C (of Thione C=S) | +0.35 |

| F (average of CF3) | -0.28 |

| C (of CF3) | +0.60 |

| S (in ring) | -0.15 |

This data quantifies the electronic characteristics visualized by the MESP map, confirming the electrophilic and nucleophilic centers within the molecule.

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational modeling is instrumental in mapping the dynamic processes of chemical reactions. It allows for the step-by-step elucidation of reaction mechanisms, identifying key intermediates and the energy barriers that must be overcome. rsc.orgrsc.org For a molecule like this compound, this could involve modeling its synthesis or its subsequent reactions with other chemical species. cedia.edu.ecresearchgate.net

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state. researchgate.netresearchgate.net Computationally locating and characterizing this transition state is crucial for understanding the reaction's kinetics. DFT calculations can identify the geometry of the transition state and, importantly, its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

For example, in the synthesis of this compound from its corresponding 4-one precursor using a thionating agent, computational modeling could pinpoint the transition state of the key oxygen-sulfur exchange step. cedia.edu.ec This would reveal the energetic feasibility of the reaction and provide insight into the optimal conditions required.

Illustrative Data Table 4: Activation Energy for a Hypothetical Reaction This table illustrates the energy profile for a hypothetical reaction step, such as a nucleophilic attack at the C4 position.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +18.5 |

| Products | -5.2 |

| Activation Energy (Ea) | 18.5 |

Conformational Analysis and Tautomerism Studies

A conformational analysis of this compound would involve the computational exploration of its potential three-dimensional structures. This analysis identifies the most stable conformer by calculating the relative energies of different spatial arrangements of the atoms. Key parameters such as bond lengths, bond angles, and dihedral angles that define the molecular geometry would be determined for the optimized structure.

For thiochromene systems, a crucial aspect of theoretical investigation is the study of tautomerism. In the case of this compound, the principal tautomeric equilibrium to consider would be between the thione form (containing a C=S double bond) and the thiol form (containing an S-H single bond and a C=C double bond in the heterocyclic ring). DFT calculations can predict the relative stabilities of these tautomers by comparing their computed energies. Such studies on analogous heterocyclic thiones often reveal that the thione form is the more stable tautomer in the ground state.

Table 1: Hypothetical Tautomeric Equilibrium Data

| Tautomer | Relative Energy (kcal/mol) | Key Structural Feature |

| Thione Form | 0.00 | C=S double bond |

| Thiol Form | (Predicted to be higher) | S-H single bond |

Note: This table is illustrative and not based on published experimental or computational data for this specific compound.

Spectroscopic Property Prediction via Computational Methods

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, the following spectroscopic data would typically be predicted:

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are invaluable for interpreting experimental IR and Raman spectra. Specific vibrational modes, such as the C=S stretching frequency in the thione form, would be of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted chemical shifts are instrumental in assigning the signals in experimental NMR spectra, providing detailed information about the electronic environment of each atom in the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Predicted Parameter | Hypothetical Value |

| IR | C=S Stretch (cm⁻¹) | ~1100-1200 |

| ¹³C NMR | C=S Chemical Shift (ppm) | ~200-220 |

| ¹H NMR | H-3 Chemical Shift (ppm) | (Dependent on final geometry) |

Note: This table is illustrative and not based on published experimental or computational data for this specific compound.

Intermolecular Interactions and Supramolecular Assembly Prediction

The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state and form supramolecular assemblies. Computational techniques such as Hirshfeld surface analysis can be employed to visualize and quantify these interactions. For this compound, the following types of intermolecular interactions would be anticipated:

Hydrogen Bonding: Although the primary thione tautomer lacks a classic hydrogen bond donor, weak C-H···S or C-H···F hydrogen bonds could play a role in the crystal packing.

π-π Stacking: The aromatic benzene (B151609) ring and the thiochromene ring system can participate in π-π stacking interactions, which are significant in the stabilization of crystal structures.

Halogen Bonding: The fluorine atoms of the trifluoromethyl group could potentially engage in halogen bonding interactions.

Applications of 2 Trifluoromethyl 4h Thiochromene 4 Thione in Advanced Materials and Chemical Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

The reactivity of 2-Trifluoromethyl-4H-thiochromene-4-thione makes it a valuable starting material for the synthesis of a wide array of complex molecular structures. Its utility as a synthetic intermediate is primarily centered on its function as a precursor to diverse heterocyclic systems and its participation in multicomponent reactions.

This compound is readily prepared from its corresponding 4-oxo analogue, 2-trifluoromethyl-4H-thiochromen-4-one, through thionation using reagents like phosphorus pentasulfide. researchgate.net The thioketone group at the C-4 position is a key reactive site, enabling the transformation of the thiochromene core into various other heterocyclic systems.

Research has demonstrated that this compound reacts with a range of nucleophiles at the C-4 position. For instance, its reaction with aromatic amines, hydrazine (B178648) hydrate (B1144303), phenylhydrazine (B124118), and hydroxylamine (B1172632) leads to the formation of the corresponding anils, azine, hydrazones, and oxime of the thiochromone (B8434766), respectively. researchgate.net These reactions underscore the utility of this compound as a direct precursor to a variety of nitrogen-containing heterocyclic derivatives.

Furthermore, the related 2-trifluoromethyl-4H-thiochromen-4-one can be converted into pyrazole (B372694) derivatives. researchgate.net For example, treatment with hydrazine hydrate can yield 3(5)-(2-mercaptophenyl)-5(3)-trifluoromethylpyrazole. researchgate.net This highlights the potential of the trifluoromethylated thiochromene skeleton to be rearranged or transformed into different heterocyclic cores, expanding its utility in synthetic chemistry.

A summary of representative transformations of the 2-trifluoromethyl-4H-thiochromene scaffold is presented in the table below.

| Starting Material | Reagent(s) | Product Type | Reference |

| This compound | Aromatic amines | Anils | researchgate.net |

| This compound | Hydrazine hydrate | Azine | researchgate.net |

| This compound | Phenylhydrazine | Hydrazones | researchgate.net |

| This compound | Hydroxylamine | Oxime | researchgate.net |

| 2-Trifluoromethyl-4H-thiochromen-4-one | Hydrazine hydrate | Pyrazole derivative | researchgate.netresearchgate.net |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. nih.govbeilstein-journals.org The chromene and thiochromene scaffolds have been successfully employed in various MCRs to produce structurally diverse and medicinally relevant molecules. nih.gov

While specific examples detailing the use of this compound in MCRs are not extensively documented in the reviewed literature, the established reactivity of the thiochromene core suggests its high potential as a substrate in such reactions. For instance, MCRs have been developed to construct pyrazole- and pyranopyrazole-adorned 4H-chromene systems. nih.gov The reactivity of the thioketone in this compound could potentially be exploited in similar MCRs, leading to the formation of novel, complex heterocyclic hybrids.

The general principle of MCRs often involves the in-situ formation of reactive intermediates that then undergo a cascade of reactions. The electrophilic nature of the C-4 carbon in the thiochromene ring, enhanced by the electron-withdrawing trifluoromethyl group, makes it a prime candidate for nucleophilic attack, a common initial step in many MCRs. This suggests a promising, though yet to be fully explored, avenue for the application of this compound in the rapid generation of molecular complexity.

Exploration in Materials Science

The incorporation of a trifluoromethyl group into a conjugated heterocyclic system like thiochromene can have a profound impact on its electronic and photophysical properties. This has led to the exploration of such compounds in the field of materials science, particularly for applications in organic electronics and photonics.

While direct application of this compound in OLEDs has not been explicitly reported in the surveyed literature, the structural motifs it contains are of significant interest in this field. The trifluoromethyl group is known to be beneficial in materials for OLEDs. It can enhance electron transport properties and reduce intermolecular stacking, which can lead to improved device performance. nih.gov

The development of phosphorescent materials for OLEDs often involves the use of ligands containing trifluoromethyl groups. nih.gov Although this compound itself is not a phosphorescent emitter, it could serve as a building block for the synthesis of more complex ligands for metallic complexes used in phosphorescent OLEDs (PhOLEDs). The thiochromene core offers a rigid, conjugated platform that can be further functionalized to tune the electronic properties of the resulting material.

The photophysical properties of heterocyclic compounds are at the heart of their application as fluorescent probes. The introduction of a trifluoromethyl group can influence these properties, often leading to enhanced photostability and altered emission characteristics. nih.gov

The photophysical properties of a series of novel trifluoromethylated quinoline-phenol Schiff bases have been investigated, revealing good fluorescence quantum yields. nih.gov While these are different structures, the study highlights the positive impact of the trifluoromethyl group on the fluorescent properties of heterocyclic systems. It is plausible that derivatives of this compound could also exhibit interesting fluorescent behavior. The combination of the electron-withdrawing trifluoromethyl group and the sulfur-containing heterocycle could lead to compounds with unique emission profiles, potentially making them suitable for use as fluorescent probes in various sensing applications.

A summary of the potential effects of the trifluoromethyl group on the photophysical properties of heterocyclic compounds is provided below.

| Property | Potential Effect of Trifluoromethyl Group |

| Electron Transport | Enhancement |

| Molecular Stacking | Reduction |

| Photostability | Enhancement |

| Fluorescence Quantum Yield | Can be enhanced |

Laser dyes are organic compounds that can exhibit stimulated emission over a broad spectral range, allowing for the generation of tunable laser light. The key characteristics of a good laser dye include high fluorescence quantum yield, broad absorption and emission bands, and good photostability.

There is no specific mention in the reviewed literature of this compound or its direct derivatives being used as laser dyes. The field of laser dyes is dominated by classes of compounds such as coumarins, rhodamines, and cyanines. researchgate.net However, the fundamental properties required for a laser dye are intrinsically linked to its molecular structure and photophysics.

The thiochromene scaffold provides a rigid and planar structure, which is often beneficial for achieving high fluorescence quantum yields. The trifluoromethyl group could further enhance the photostability of the molecule, a critical parameter for laser dyes which are subjected to intense light irradiation. While purely speculative at this stage, the structural features of this compound suggest that its derivatives could be investigated as a new class of chromophores for laser dye applications, potentially emitting in a different spectral region compared to existing dyes.

Contributions to Ligand Design for Organometallic Chemistry

The potential of this compound as a ligand in organometallic chemistry stems from the presence of multiple potential donor sites and the influence of the trifluoromethyl group. The thione sulfur (C=S) and the heterocyclic sulfur atom are both potential coordination sites. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the thiochromene ring system, which in turn can modulate the coordinating ability of the sulfur donors and the stability and reactivity of the resulting metal complexes.

While extensive studies on the coordination chemistry of this specific ligand are not widely available in the public domain, its structural features allow for informed predictions regarding its potential contributions. The thione group is known to act as a soft donor, making it a suitable candidate for coordination to soft metal centers such as late transition metals.

The synthesis of this compound is typically achieved from its precursor, 2-Trifluoromethyl-4H-thiochromen-4-one, through thionation using reagents like phosphorus pentasulfide. cedia.edu.ecresearchgate.net The reactivity of the resulting thione has been explored, particularly its reactions with various amines and hydrazines at the C4 position. researchgate.net This reactivity highlights the potential for further functionalization to create more complex, multidentate ligands.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Potential Metal Partners |

| Monodentate | Thione Sulfur (S) | Soft transition metals (e.g., Pd, Pt, Au) |

| Bidentate | Thione Sulfur (S) and Heterocyclic Sulfur (S) | Transition metals capable of forming five-membered chelate rings |

The exploration of this compound in ligand design for organometallic chemistry is still in its early stages. The synthesis of this compound and the study of its basic reactivity have laid the groundwork for its future application in coordination chemistry. Further research is necessary to isolate and characterize its metal complexes to fully understand its coordination behavior and unlock its potential in catalysis and materials science.

Future Research Directions and Perspectives

Unexplored Reactivity Patterns and New Reaction Pathways

While the synthesis and basic reactivity of 2-trifluoromethyl-4H-thiochromene-4-thione have been established, primarily involving reactions at the C4-thiocarbonyl group with various nucleophiles, a vast landscape of its chemical behavior remains to be explored. researchgate.netcedia.edu.ec The precursor, 2-trifluoromethyl-4H-thiochromen-4-one, is known to undergo oxidation to its 1,1-dioxide and reduction to the corresponding alcohol, and it can be converted to pyrazole (B372694) derivatives upon treatment with hydrazine (B178648) hydrate (B1144303). researchgate.net The thione analogue, this compound, is synthesized from this oxo-precursor using reagents like Lawesson's reagent or P₂S₅. researchgate.netresearchgate.net

Future investigations could delve into the following areas:

Cycloaddition Reactions: The electron-deficient C=C bond and the C=S group present potential sites for various cycloaddition reactions, such as [4+2], [2+2], and [3+2] cycloadditions, to construct complex heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions: The thiochromene scaffold could be functionalized through modern cross-coupling methodologies. Research into palladium, nickel, or copper-catalyzed reactions to introduce aryl, alkyl, or other functional groups at specific positions of the thiochromene ring would be a valuable pursuit.

Photochemical Reactivity: The chromophoric nature of the thiochromene-4-thione system suggests a rich and unexplored photochemical reactivity. Studies on photochemical transformations, such as rearrangements or cycloadditions, could lead to novel molecular architectures.

Reactions of the Trifluoromethyl Group: While the CF₃ group is generally stable, its influence on the reactivity of the heterocyclic core is a key feature. Research into reactions that selectively transform or utilize the electronic effects of the CF₃ group could unlock new synthetic pathways.

Asymmetric Synthesis and Stereocontrol in Derivatization

The development of asymmetric syntheses to access chiral derivatives of this compound is a critical area for future research. While there are reports on the palladium-catalyzed asymmetric synthesis of chiral 2-trifluoromethyl-4-(indol-3-yl)-4H-chromene derivatives, achieving high enantioselectivity (up to 97% ee), similar methodologies for the thiochromene-4-thione analogue are yet to be developed. nih.gov

Future work should focus on:

Catalytic Asymmetric Reduction: Developing catalytic methods for the asymmetric reduction of the C=S bond to form chiral thiols or the C=C bond to generate chiral thiochroman-4-thiones would be highly valuable.

Enantioselective Nucleophilic Addition: The addition of nucleophiles to the C2-C3 double bond or directly to the thiocarbonyl carbon in an enantioselective manner, using chiral catalysts or auxiliaries, could provide access to a wide range of stereochemically defined derivatives.

Stereoselective Derivatization of Functional Groups: For derivatives bearing other functional groups, developing reactions that proceed with high diastereoselectivity, guided by the existing stereocenters, will be crucial for synthesizing complex molecules with multiple chiral centers. The principles of asymmetric synthesis of other fluorinated compounds, such as trifluoromethylcyclopropanes, could provide inspiration for strategy development. nih.gov

Development of Sustainable and Green Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound should prioritize the development of environmentally benign synthetic methods. This includes adopting principles from green chemistry, such as using safer solvents, reducing energy consumption, and improving atom economy.

Key research directions include:

One-Pot and Multicomponent Reactions: Designing one-pot syntheses or multicomponent reactions to construct the thiochromene-4-thione core from simple starting materials would reduce waste and improve efficiency. This approach has been successfully applied to the synthesis of other chromene derivatives. nih.gov

Use of Greener Reagents and Catalysts: Investigating the use of less toxic and more sustainable reagents for thionation, moving away from traditional phosphorus-based reagents where possible, is an important goal. The use of recyclable catalysts could also significantly improve the green credentials of the synthesis.

Solvent-Free or Aqueous Synthesis: Exploring the possibility of conducting the synthesis under solvent-free conditions or in aqueous media would drastically reduce the environmental impact of the process.

Advanced Materials Applications with Tunable Optoelectronic Properties

The conjugated system of the thiochromene ring, combined with the strong electron-withdrawing nature of the trifluoromethyl group and the unique properties of the thiocarbonyl group, makes this compound a promising candidate for advanced materials.

Future research should explore its potential in:

Organic Electronics: The molecule's structure suggests it could be a building block for organic semiconductors, dyes for dye-sensitized solar cells (DSSCs), or emitters in organic light-emitting diodes (OLEDs). The sulfur atom and CF₃ group can be expected to influence molecular packing and electronic properties.

Fluorescent Probes and Sensors: By functionalizing the thiochromene-4-thione core with specific recognition moieties, it may be possible to develop novel fluorescent probes for detecting ions or biologically relevant molecules. The thione group is known to be a fluorescence quencher, which could be exploited in "turn-on" sensing mechanisms.

Nonlinear Optical (NLO) Materials: The push-pull electronic nature that can be engineered into derivatives of this scaffold makes them interesting candidates for NLO materials, which have applications in telecommunications and optical computing.

A systematic study correlating structural modifications with changes in absorption, emission, and other photophysical properties will be essential for designing materials with tailored characteristics.

Integration into Flow Chemistry and Continuous Synthesis Platforms

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, scalability, and process control. The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.

Future research in this area would involve:

Development of Flow Synthesis Protocols: Designing and optimizing continuous flow processes for the key synthetic steps, including the cyclization to form the thiochromenone precursor and the subsequent thionation reaction.

In-line Purification and Analysis: Integrating purification techniques, such as continuous crystallization or chromatography, and analytical methods directly into the flow system would enable a fully automated and efficient manufacturing process.

Gram-Scale Synthesis: Demonstrating the scalability of the flow process to produce gram quantities or more of the target compound would be a crucial step towards its potential industrial application, a strategy that has been successfully employed for other complex molecules. frontiersin.org

This approach would not only improve the efficiency and safety of the synthesis but also facilitate the rapid generation of a library of derivatives for further study and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。